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Compound of Interest

Compound Name: Pyridomycin

Cat. No.: B090888

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the chemical structure elucidation of
Pyridomycin, a potent antimycobacterial agent. The following sections detail the key
experimental data and methodologies that were instrumental in deciphering its complex
molecular framework, presented in a format tailored for scientific professionals.

Spectroscopic and Spectrometric Data

The structural foundation of Pyridomycin was primarily established through a combination of
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These
techniques provided critical insights into the connectivity of atoms and the overall molecular
formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

One-dimensional (*H and 13C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments
were pivotal in assembling the structural fragments of Pyridomycin. The following tables
summarize the key NMR data.

Table 1: *H NMR Spectroscopic Data for Pyridomycin
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Position Chemical Shift (5, Multiplicity Coupling Constant
ppm) (J, Hz)

2 4.06 d 4.5

5 5.57 m

6 5.88 m

9 4.61 brs

Pyridine-1 (H-4") 8.19 dd 4.0,1.0

Pyridine-1 (H-5') 7.51 dd 8.5, 4.0

Pyridine-1 (H-6") 7.41 d 8.5

Pyridine-2 (H-2") 8.39 dd 5.0,1.0

Pyridine-2 (H-4") 8.22 d 15

Pyridine-2 (H-5") 7.56 brd 7.5

Pyridine-2 (H-6") 7.34 dd 7.5,5.0

Me-15 0.96 t 7.5

Me-16 1.00 d 7.0

Me-18 1.38 d 7.0

Me-17 1.53 S

Table 2: 13C NMR Spectroscopic Data for Pyridomycin

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b090888?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b090888?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Position Chemical Shift (6, ppm) Carbon Type
2 76.6 CH
3 175.2 C
5 71.5 CH
6 57.3 CH
7 169.8 C
9 60.5 CH
10 175.4 C
11 103.4 C
12 174.3 C
13 133.0 C
14 148.6 C

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was employed to determine the elemental
composition and molecular weight of Pyridomycin, as well as to gain structural information
through fragmentation analysis.

Table 3: High-Resolution Mass Spectrometry Data for Pyridomycin

lon Calculated m/z Observed m/z

[M+H]* 541.2293 541.2291

Table 4: Key MS/MS Fragmentation Data for Pyridomycin
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Precursor lon (m/z) Fragment lons (m/z) Interpretation

Sequential losses of structural

£41.0 429.1, 411.1, 337.0, 223.0, moieties, confirming the
' 207.1 connectivity of the building
blocks.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments utilized in the
structure elucidation of Pyridomycin.

Isolation and Purification of Pyridomycin

Pyridomycin was produced by fermentation of Streptomyces pyridomyceticus NRRL B-2517.
The purification process is outlined below:

Fermentation: The mutant strain was cultured in a suitable fermentation medium for 3 days.

o Extraction: The culture supernatant was separated from the mycelia by centrifugation at
8,000 rpm for 15 minutes. The supernatant was then extracted three times with an equal
volume of ethyl acetate.

« Initial Chromatography: The combined organic extracts were concentrated under reduced
pressure. The crude extract was then subjected to column chromatography on an RP-18
reversed-phase resin, eluting with a gradient of methanol in water.

o Size-Exclusion Chromatography: Fractions containing the target compound were combined
and further purified using a Sephadex LH-20 column with methanol as the mobile phase.

» Final Purification: The resulting sub-fraction was purified by silica gel column
chromatography followed by semi-preparative HPLC to yield pure Pyridomycin.[1]

NMR Spectroscopic Analysis

e Sample Preparation: 5-10 mg of purified Pyridomycin was dissolved in 0.6 mL of deuterated
methanol (CDsOD).
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 Instrumentation: NMR spectra were recorded on a Bruker AV-IIl 600 spectrometer operating
at a proton frequency of 500 MHz.[1]

e 1D NMR: 'H and 3C NMR spectra were acquired using standard pulse programs. Chemical
shifts are reported in parts per million (ppm) relative to the residual solvent signal.

e 2D NMR:
o COSY (Correlation Spectroscopy): To establish *H-1H spin-spin coupling networks.

o HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond *H-13C

correlations.

o HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range tH-13C
correlations (2-3 bonds), which was crucial for connecting the individual spin systems.[1]

High-Resolution Mass Spectrometry (HRMS)

e Instrumentation: HRMS analysis was performed on an Agilent 1200 series LC/MSD trap
system coupled to a 6530 accurate-mass quadrupole time-of-flight (Q-TOF) mass
spectrometer with an electrospray ionization (ESI) source.[1]

 lonization Mode: Positive ion mode was used.
e Mass Range: Data was acquired over a mass range of m/z 50 to 800.

o MS/MS Analysis: Collision-induced dissociation (CID) was used to generate fragment ions

for structural analysis.

X-ray Crystallography of Pyridomycin-InhA Complex
The absolute configuration and conformational details of Pyridomycin were definitively

determined by X-ray crystallography of its complex with the InhA enzyme.

o Crystallization: The Pyridomycin-InhA complex was crystallized using the hanging drop
vapor diffusion method.
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» Data Collection: X-ray diffraction data were collected from a single crystal at a synchrotron
source.

» Structure Solution and Refinement: The structure was solved by molecular replacement
using the known structure of InhA. The pyridomycin molecule was then built into the
electron density map and the entire complex was refined to yield the final structure. This
analysis revealed that the two pyridyl groups of pyridomycin occupy the NADPH cofactor
binding site of InhA, while the enolic acid moiety extends into the lipid substrate binding
pocket.[1]

Logical Workflow and Signaling Pathways

The elucidation of Pyridomycin's structure followed a logical progression of experiments, each
providing a crucial piece of the puzzle. The biosynthetic pathway, involving a hybrid Non-
Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) system, also provided
valuable clues to its structural composition.[1]
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Logical workflow for the chemical structure elucidation of Pyridomycin.
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The biosynthesis of Pyridomycin involves a modular enzymatic assembly line.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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